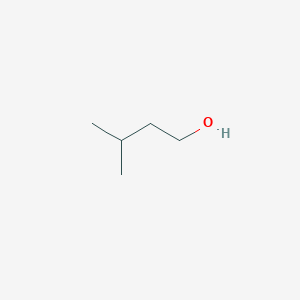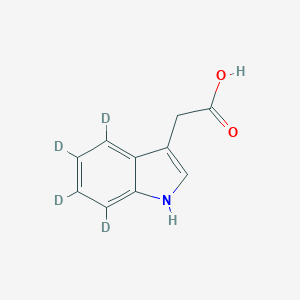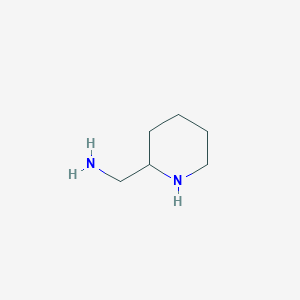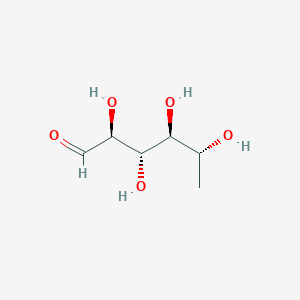
(2S,3S,4S,5R)-2,3,4,5-四羟基己醛
描述
“(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal” is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is functionally related to an aldehydo-D-glucose .
Synthesis Analysis
The synthesis of similar compounds has been discussed in several publications . For instance, the stereodivergent synthesis of (2S,3S,4R,5R)- and (2S,3S,4R,5S)- [3,4,5-D3]Proline depending on the substituent of the γ-Lactam ring has been reported .Molecular Structure Analysis
The molecular structure of “(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal” can be analyzed using the IUPAC name and the InChI string. The IUPAC name is (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid . The InChI string provides a standard way to encode the molecule’s structure .Physical and Chemical Properties Analysis
The molecular formula of “(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal” is C6H10O7, and its molecular weight is 194.14 g/mol .科学研究应用
新型溴化阻燃剂
Zuiderveen 等人 (2020) 的一项重要评论重点关注了室内空气、灰尘、消费品和食品中新型溴化阻燃剂 (NBFR) 的出现。本研究强调了 NBFR 的应用日益增多,以及对其出现、环境归宿和毒性进行研究的必要性。该评论还强调了监测计划中未包含的许多 NBFR 的巨大知识空白,表明开发分析方法和进一步研究这些化合物的排放源和潜在浸出的重要性 (Zuiderveen、Slootweg 和 de Boer,2020)。
环境中的多氯二苯并噻吩
Huntley 等人 (1994) 提供了一篇文献综述,以评估 2,4,6,8-四氯二苯并噻吩在新泽西州帕塞伊克河中的存在和来源,表明其与过去的工业活动有关,并强调了可能导致此类化合物形成的化学过程。这项研究指出了对全面的环境监测和了解工业污染物影响的必要性 (Huntley、Wenning、Paustenbach、Wong 和 Luksemburg,1994)。
2,4-D 除草剂毒性和研究趋势
Zuanazzi、Ghisi 和 Oliveira (2020) 对 2,4-二氯苯氧乙酸 (2,4-D)(一种广泛使用的除草剂)的毒理学和诱变性进行了科学计量学评论。该评论综合了全球研究趋势并找出了差距,指出了未来研究需要关注分子生物学、基因表达和农药降解,这可能为类似化合物的环境和健康影响提供见解 (Zuanazzi、Ghisi 和 Oliveira,2020)。
热电材料的有效处理方法
Zhu 等人 (2017) 综述了增强聚(3,4-乙撑二氧噻吩):聚(苯乙烯磺酸)(PEDOT:PSS)热电性能的处理方法,重点关注改善电导率和热性能的预处理和后处理。本评论可能为寻找或理解类似复杂有机化合物的性质提供了相似之处 (Zhu、Liu、Jiang、Xu 和 Liu,2017)。
作用机制
Target of Action
6-Deoxytalose, also known as (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal or L-Talose, 6-deoxy-, is a deoxy sugar that has been reported to be a component of the cell walls of several microorganisms . The primary targets of 6-Deoxytalose are the enzymes involved in its biosynthesis, including 3,5-epimerase and 4-reductase .
Mode of Action
The mode of action of 6-Deoxytalose involves its interaction with these enzymes. In a cell-free extract capable of 6-deoxyhexose biosynthesis, when 3,5-epimerase and 4-reductase are combined, TDP-6-deoxy-L-talose is formed . The product of the reaction sequence is determined by the stereo-specificity of 4-reductase .
Biochemical Pathways
The biosynthesis of 6-Deoxytalose is shared with the TDP-rhamnose pathway until reaching dTDP-4-dehydro-6-deoxy-L-mannose . For the synthesis of TDP-6-deoxytalose, an additional enzyme, dTDP-6-deoxy-L-lyxo-4-hexulosereductase (tll), is needed . The reaction sequence proceeds as outlined above, with TDP-6-deoxy-L-mannose (L-rhamnose) being the end product .
Pharmacokinetics
Unique properties concerning the stability of tdp-6-deoxy-l-talose, which are quite different from other sugar nucleotides, have been reported . Exposure to mild alkaline conditions results in quantitative degradation to thymidine monophosphate .
Result of Action
The result of the action of 6-Deoxytalose is the formation of this unusual sugar in a cell-free extract capable of 6-deoxyhexose biosynthesis . This sugar is a component of the cell walls of several microorganisms , contributing to their structural integrity and potentially playing a role in their antigenic specificity .
Action Environment
The action environment of 6-Deoxytalose is primarily within the cells of certain microorganisms. The efficacy and stability of 6-Deoxytalose may be influenced by various environmental factors, including pH conditions . .
生化分析
Biochemical Properties
6-Deoxytalose is involved in several biochemical reactions, particularly in the biosynthesis of bacterial cell wall components. It interacts with enzymes such as 3,5-epimerase and 4-reductase, which are crucial for its formation. These enzymes catalyze the conversion of TDP-6-deoxy-D-xylo-4-hexosulose to TDP-6-deoxy-L-talose . Additionally, 6-Deoxytalose is a component of the O-specific polysaccharide of lipopolysaccharides in species like Escherichia coli and Pseudomonas aeruginosa . The interactions between 6-Deoxytalose and these enzymes are essential for the stability and functionality of bacterial cell walls.
Cellular Effects
6-Deoxytalose influences various cellular processes, particularly in bacteria. It is a key component of the cell wall, contributing to the structural integrity and antigenic specificity of bacterial cells . The presence of 6-Deoxytalose in the cell wall affects cell signaling pathways and gene expression, particularly those involved in immune responses. For instance, the glycopeptidolipids containing 6-Deoxytalose play a role in modulating the immune response and virulence of Mycobacterium species .
Molecular Mechanism
At the molecular level, 6-Deoxytalose exerts its effects through specific binding interactions with enzymes and other biomolecules. The formation of TDP-6-deoxy-L-talose involves the reduction of TDP-6-deoxy-D-xylo-4-hexosulose by 4-reductase . This reaction is crucial for the biosynthesis of 6-Deoxytalose and its incorporation into bacterial cell walls. Additionally, 6-Deoxytalose may influence gene expression by interacting with regulatory proteins and enzymes involved in transcription and translation.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 6-Deoxytalose have been studied extensively. It has been observed that 6-Deoxytalose is relatively stable under mild alkaline conditions but can degrade to thymidine monophosphate under more extreme conditions . Long-term studies have shown that 6-Deoxytalose maintains its structural integrity and functionality in bacterial cell walls over extended periods, contributing to the persistence and virulence of certain bacterial strains.
Dosage Effects in Animal Models
The effects of 6-Deoxytalose at different dosages have been studied in animal models, particularly in the context of bacterial infections. It has been observed that higher doses of 6-Deoxytalose can enhance the immune response and reduce bacterial virulence . Excessive doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Therefore, it is crucial to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
6-Deoxytalose is involved in several metabolic pathways, particularly those related to the biosynthesis of bacterial cell wall components. It is synthesized from TDP-D-glucose through a series of enzymatic reactions involving 3,5-epimerase and 4-reductase . These enzymes catalyze the conversion of TDP-D-glucose to TDP-6-deoxy-L-talose, which is then incorporated into the cell wall polysaccharides . The metabolic flux and levels of 6-Deoxytalose are regulated by the availability of these enzymes and their cofactors.
Transport and Distribution
Within cells, 6-Deoxytalose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of 6-Deoxytalose from the cytoplasm to the cell wall, where it is incorporated into polysaccharides . The distribution of 6-Deoxytalose within tissues is influenced by its interactions with other biomolecules and its localization within specific cellular compartments.
Subcellular Localization
6-Deoxytalose is primarily localized in the cell wall of bacteria, where it plays a crucial role in maintaining structural integrity and antigenic specificity . The subcellular localization of 6-Deoxytalose is directed by targeting signals and post-translational modifications that ensure its incorporation into the appropriate cellular compartments. These modifications are essential for the proper functioning of 6-Deoxytalose and its interactions with other biomolecules.
属性
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-ARQDHWQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7658-10-8 | |
| Record name | 6-Deoxytalose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007658108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the molecular formula and weight of 6-deoxytalose?
A1: The molecular formula of 6-deoxytalose is C6H12O5, and its molecular weight is 164.16 g/mol.
Q2: What spectroscopic data is available for characterizing 6-deoxytalose?
A2: While the provided research does not detail specific spectroscopic data for 6-deoxytalose, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize its structure and modifications within larger molecules. For instance, (13)C-Spin Echo Fourier Transform (SEFT)-NMR spectroscopy was used to determine the structure of a hyperglycosylated glycopeptidolipid containing 6-deoxytalose in Mycobacterium smegmatis [ [] ].
Q3: Where is 6-deoxytalose found in nature?
A3: 6-Deoxytalose is primarily found in bacteria, notably in the cell walls of certain species. It is a component of cell wall polysaccharides in Bifidobacterium adolescentis [ [] ] and Actinomyces viscosus [ [] ].
Q4: What is the role of 6-deoxytalose in bacterial glycopeptidolipids (GPLs)?
A4: 6-Deoxytalose is an integral component of GPLs, which are major cell wall constituents in various mycobacteria. It serves as a site for further glycosylation and modifications, influencing the antigenicity and immunogenicity of these molecules. For example, in Mycobacterium avium, 6-deoxytalose is part of the core GPL structure and can be acetylated and methylated [ [] ]. The specific acetylation and methylation patterns of 6-deoxytalose and rhamnose in M. avium GPLs dictate their ability to signal through Toll-like receptor 2 (TLR2), impacting the host immune response [ [] ].
Q5: How does the presence of 6-deoxytalose affect bacterial antigenicity?
A5: The presence and modification of 6-deoxytalose within bacterial surface molecules like GPLs contribute to serotype-specific variations. This variation is exemplified in Mycobacterium avium, where different serovars are defined by the distinct oligosaccharide structures attached to the core GPL, which includes 6-deoxytalose [ [] [] ]. In M. avium serovar 2, a rhamnosyltransferase encoded by the rtfA gene specifically adds rhamnose to the 6-deoxytalose of the serovar 2-specific GPL [ [] ].
Q6: Are there any known instances of 6-deoxytalose sulfation, and what are its implications?
A6: Yes, 6-deoxytalose sulfation has been observed in an ethambutol-resistant Mycobacterium avium strain isolated from an AIDS patient [ [] [] ]. This modification, specifically a 4-O-sulfated 6-deoxytalose residue within the GPL, appears to be upregulated in the drug-resistant strain.
Q7: Can 6-deoxytalose be a target for therapeutic intervention?
A7: Potentially, yes. Since 6-deoxytalose is critical for the structure and function of bacterial GPLs, which play roles in pathogenicity and immune evasion, targeting its biosynthesis or modification pathways could offer therapeutic avenues. Further research is needed to explore this potential.
Q8: Are there any synthetic routes available for 6-deoxytalose?
A8: Yes, synthetic methods for 6-deoxytalose have been developed. One approach utilizes a stereoselective two-carbon homologation protocol, exemplified by its application in the asymmetric synthesis of various hexose monosaccharides, including D-6-deoxytalose [ [] ]. This highlights the potential for generating 6-deoxytalose derivatives for research and potential applications.
Q9: Have any synthetic oligosaccharides containing 6-deoxytalose been produced?
A9: Yes, synthetic efforts have successfully produced oligosaccharides incorporating 6-deoxytalose. Examples include the synthesis of:* A 6-deoxytalose tetrasaccharide related to the antigenic O-polysaccharide of Aggregatibacter actinomycetemcomitans serotype c [ [] ].* Tri- and hexasaccharides containing 6-deoxytalose found in the O-antigen polysaccharide of Mesorhizobium huakuii IFO15243T [ [] ].* A 6-deoxytalose-containing tetrasaccharide present in the glycopeptidolipid of Mycobacterium intracellulare serotype 7 [ [] ].* Di- and tetrasaccharides incorporating 6-deoxytalose from the O-antigenic polysaccharide of Burkholderia pseudomallei strain 304b [ [] ].These synthetic achievements contribute to a deeper understanding of the structural and functional properties of 6-deoxytalose-containing molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


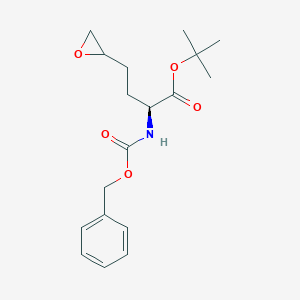
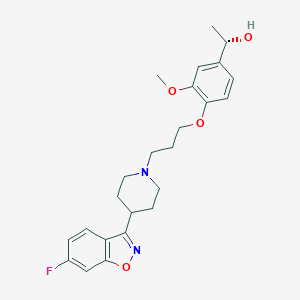





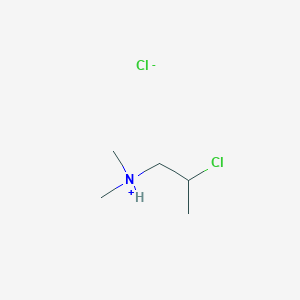

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)
